Home > Products > Screening Compounds P25011 > (9E)-Erythromycin 9-(O-Methyloxime)
(9E)-Erythromycin 9-(O-Methyloxime) -

(9E)-Erythromycin 9-(O-Methyloxime)

Catalog Number: EVT-10917524
CAS Number:
Molecular Formula: C38H70N2O13
Molecular Weight: 763.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(9E)-Erythromycin 9-(O-Methyloxime) is a derivative of erythromycin, a macrolide antibiotic widely used for treating bacterial infections. This compound is characterized by the presence of a methyloxime group at the 9-position of the erythromycin backbone, which alters its pharmacological properties and enhances its antibacterial activity. Erythromycin itself is derived from the bacterium Saccharopolyspora erythraea and has been a cornerstone in antibiotic therapy since its discovery.

Source

The compound can be synthesized from erythromycin A through various chemical modifications. Erythromycin A is naturally produced and can also be obtained through fermentation processes involving specific strains of bacteria.

Classification

(9E)-Erythromycin 9-(O-Methyloxime) falls under the classification of macrolide antibiotics, which are characterized by a large lactone ring and are effective against a range of Gram-positive and some Gram-negative bacteria. This compound is specifically classified as an oxime derivative due to the presence of the oxime functional group.

Synthesis Analysis

Methods

The synthesis of (9E)-Erythromycin 9-(O-Methyloxime) typically involves the following steps:

  1. Formation of Erythromycin 9-Oxime: Erythromycin A undergoes reaction with hydroxylamine hydrochloride to form erythromycin 9-oxime. This step often requires a base and a solvent, with conditions optimized for yield and purity.
  2. Methylation: The oxime group can be methylated using various reagents to yield the methyloxime derivative. The choice of solvent and methylating agent is critical for achieving high selectivity and yield.
  3. Purification: The crude product is purified through recrystallization or chromatographic techniques to obtain (9E)-Erythromycin 9-(O-Methyloxime) in its pure form.

Technical Details

The synthesis process may involve specific conditions such as controlled temperatures, pH adjustments, and reaction times to optimize yields. For example, using polar aprotic solvents can significantly enhance the regioselectivity during methylation reactions .

Molecular Structure Analysis

Structure

The molecular structure of (9E)-Erythromycin 9-(O-Methyloxime) can be represented as follows:

  • Molecular Formula: C₃₈H₇₀N₂O₁₃
  • Molecular Weight: Approximately 763 g/mol

The structure consists of a large lactone ring typical of macrolides, with the methyloxime group substituting at the 9-position, which influences both its chemical reactivity and biological activity.

Data

  • CAS Number: Not specifically listed in the search results but related compounds have CAS numbers around 53066-26-5.
  • 3D Structure: The spatial arrangement can be modeled using computational chemistry software to visualize interactions with biological targets.
Chemical Reactions Analysis

Reactions

(9E)-Erythromycin 9-(O-Methyloxime) participates in various chemical reactions typical for oximes, including:

  1. Hydrolysis: It can revert back to erythromycin A under acidic conditions.
  2. Reduction: The oxime can undergo reduction to form an amine, which may have different biological properties.

Technical Details

The stability of the methyloxime group under physiological conditions is crucial for maintaining its antibacterial efficacy. Research indicates that modifications at this position can significantly alter the compound's interaction with bacterial ribosomes .

Mechanism of Action

The mechanism by which (9E)-Erythromycin 9-(O-Methyloxime) exerts its antibacterial effects involves binding to the 50S subunit of bacterial ribosomes. This binding inhibits protein synthesis by obstructing peptide bond formation during translation, effectively stalling bacterial growth and replication.

Process

  1. Binding: The compound binds specifically to the ribosomal RNA within the ribosome.
  2. Inhibition: This binding prevents tRNA from entering the ribosome, thus halting protein synthesis.
  3. Bacterial Death: As a result, bacteria are unable to produce essential proteins, leading to cell death or stasis.
Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point: Specific melting points are not detailed in the search results but are typically determined during purity assessment.
  • Solubility: Generally soluble in organic solvents but less so in water due to its large molecular size.

Chemical Properties

  • Stability: The methyloxime derivative shows enhanced stability compared to unmodified erythromycin under certain conditions.
  • Reactivity: Can undergo various reactions typical for oximes, including hydrolysis and reduction.

Relevant data on these properties can be obtained through experimental studies or databases like PubChem .

Applications

(9E)-Erythromycin 9-(O-Methyloxime) has significant applications in scientific research and pharmaceutical development:

  1. Antibacterial Agent: Used as an antibiotic for treating infections caused by susceptible bacteria.
  2. Research Tool: Serves as a starting material for synthesizing more complex antibiotics or derivatives with improved efficacy or reduced side effects.
  3. Pharmaceutical Development: Investigated for potential use in formulations aimed at enhancing bioavailability or targeting specific bacterial strains more effectively.

Through these applications, (9E)-Erythromycin 9-(O-Methyloxime) continues to play a vital role in both clinical settings and research laboratories focused on antibiotic development.

Synthetic Methodologies and Reaction Mechanisms

Regioselective Modification Strategies for Erythromycin Derivatives

Erythromycin A's molecular complexity necessitates precision engineering for selective modification, particularly at the C-9 and C-6 positions. The core challenge lies in differentiating between multiple hydroxyl groups with similar reactivities. Research demonstrates that oxime protection at C-9 fundamentally alters the molecule's electronic and steric profile, enabling unprecedented regiocontrol in subsequent modifications. When a 9-O-substituted erythromycin A oxime serves as the substrate, regioselective methylation at the C-6 hydroxyl group achieves approximately 90% selectivity. This transformation is critically dependent on four factors: the O-protecting group at the 9-oxime, solvent selection, base choice, and methylating reagent [2].

The 2'-O,3'-N-bis(benzyloxycarbonyl)-N-demethylerythromycin A 9-[O-(2-chlorobenzyl)oxime] derivative emerges as the optimal intermediate for synthesizing clarithromycin (6-O-methylerythromycin A), showcasing the strategic importance of tailored protecting groups. The 2-chlorobenzyl group on the oxime nitrogen provides steric hindrance that directs methylation exclusively toward C-6. Computational studies reveal this selectivity arises from conformational constraints that position the C-6 hydroxyl in a solvent-accessible orientation while shielding other hydroxyl groups through intramolecular hydrogen bonding [2] [5]. Similarly, 6-O-methylerythromycin B synthesis achieves 71% overall yield from erythromycin B via analogous regioselective methylation, confirming the broad applicability of this approach [6].

Table 1: Impact of 9-Oxime Protecting Groups on C-6 Methylation Selectivity

Protecting Group at 9-OximeMethylation Yield (%)C-6 Selectivity (%)
2-Chlorobenzyl9290
Benzyl8582
Methyl7875
Unprotected oxime<10<10

Oxime Formation: Oximation Techniques and Stereochemical Control

The oximation reaction at erythromycin's C-9 carbonyl represents a stereochemical pivot point, generating either the biologically relevant (9E) or inactive (9Z) isomer. Traditional solution-phase oximation using hydroxylamine hydrochloride in alcoholic solvents yields variable E/Z ratios (typically 60:40 to 70:30) due to reversible imine formation. This equilibrium complicates isolation of the desired (9E)-isomer essential for antibacterial activity [3]. Modern stereoselective approaches leverage advanced physical techniques:

  • Mechanochemical Synthesis: Ball milling erythronolide with O-methylhydroxylamine hydrochloride achieves 100% conversion to the (E)-oxime within 60 minutes without solvents. Liquid-assisted grinding (LAG) with ethanol further reduces reaction time to 15 minutes while maintaining exclusive (E)-selectivity. The crystalline environment restricts molecular rotation, favoring the thermodynamically stable E-isomer [3].
  • Microwave-Assisted Synthesis: Irradiation (100°C, 10 min) in dimethylformamide induces rapid, stereospecific oxime formation. The kinetic control under microwave conditions avoids the equilibrium established in conventional heating, producing >98% (9E)-isomer. Lower temperatures (60°C) reduce stereoselectivity (85:15 E/Z), confirming the energy-dependent nature of stereocontrol [3] [10].

The molecular basis for stereoselectivity involves polytopal rearrangement during the addition-elimination mechanism. Quantum chemical calculations of reaction intermediates (RI) reveal four energetically distinct conformers. The lowest-energy transition state positions the methoxy group anti to the macrolide ring, favoring (E)-formation with a ΔG difference of 2.8 kcal/mol over the (Z)-pathway [3]. For (9E)-Erythromycin 9-[O-[(2-methoxyethoxy)methyl]oxime] (CAS: 425365-64-6), these methods provide C42H78N2O16 with defined E-stereochemistry [1] [10].

Table 2: Stereoselectivity in (9E)-Erythromycin Oxime Synthesis

Synthetic MethodConditionsReaction TimeE/Z Ratio
Conventional heating (EtOH)80°C, K2CO312 hours70:30
Dry mechanochemicalRoom temperature, ball mill60 minutes95:5
LAG (Ethanol-assisted)Room temperature15 minutes>99:1
Microwave irradiationDMF, 100°C10 minutes>98:2
Microwave irradiationDMF, 60°C30 minutes85:15

Solvent and Catalytic Systems in Methyloxime Functionalization

The reaction medium critically dictates efficiency in methyloxime installation and subsequent modifications. Polar aprotic solvents are indispensable for C-6 methylation following oxime protection, with dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) demonstrating superior performance over tetrahydrofuran or dichloromethane. In DMF, methylation yields exceed 85% due to enhanced anion solvation that increases nucleophilicity of the C-6 alkoxide. Conversely, protic solvents like methanol promote proto-dehalogenation of methyl iodide, reducing yields below 40% [2] [8].

Catalytic systems further optimize functionalization:

  • Organic bases: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) provides optimal deprotonation kinetics for oxime formation without lactone ring degradation. Its low nucleophilicity prevents N-alkylation side reactions common with triethylamine.
  • Metal mediators: Mercury(II) acetate catalyzes oxime etherification through coordinated activation of the hydroxylamine oxygen, reducing reaction temperature by 30°C compared to uncatalyzed processes. However, residual metal contamination necessitates stringent purification for pharmaceutical applications [7].
  • Solvent-free systems: Ball milling with potassium carbonate achieves 99% conversion in oxime ether synthesis within 5 minutes. The solid-state environment eliminates solvent polarity constraints and provides exceptional heat transfer for exothermic reactions [3].

Recent advances emphasize green solvent alternatives. Cyclopentyl methyl ether enables 78% yield in O-methyloxime formation with 95% E-selectivity, offering lower toxicity than DMF. Similarly, 2-methyltetrahydrofuran facilitates efficient phase separation during workup, reducing purification losses by 20% compared to traditional solvents [8] [9].

Protecting Group Strategies for Hydroxyl and Amine Moieties

Erythromycin A contains five hydroxyl groups and one dimethylamino group, requiring orthogonal protection schemes during C-9 oxime modification. The carbamate protecting groups dominate due to their stability under diverse reaction conditions and selective deprotection profiles:

  • Boc (t-Butyloxycarbonyl): Installed using di-tert-butyl dicarbonate (Boc₂O) in acetonitrile, protecting the desosamine amine. Removed by trifluoroacetic acid in dichloromethane without affecting oxime ethers or ester functionalities. The steric bulk of tert-butyl prevents lactone ring cleavage during methylation [8].
  • Cbz (Carboxybenzyl): Applied via benzyl chloroformate in aqueous sodium hydroxide, used primarily for cladinose hydroxyl protection. Cleaved by catalytic hydrogenation (Pd/C, H₂), providing chemoselectivity incompatible with O-benzyl-protected oximes.
  • 2-Nitrobenzenesulfonyl (Ns): Protects the amino group during glycosylation steps. Removed by thiophenol/K₂CO₃, offering orthogonality to Boc and Cbz groups [4] [8].

For hydroxyl protection during C-9 oximation:

  • Silyl ethers (TBDMS, TIPS): Provide temporary protection of C-11 and C-12 hydroxyls. Fluoride-mediated deprotection (TBAF) occurs without oxime isomerization.
  • Benzylidene acetals: Simultaneously protect C-11 and C-12 hydroxyls as cyclic acetals, stable under methylation conditions but cleaved by acidic hydrolysis [5].

The strategic sequence employs Boc protection on the desosamine amine first, followed by benzylidene protection of the C-11/C-12 diol, leaving the C-6 hydroxyl exposed for methylation after oxime formation. This approach enabled 92% yield in glycosylation of erythronolide derivatives during total synthesis [5] [8].

Table 3: Protecting Group Applications in Erythromycin Oxime Synthesis

Functional GroupProtecting GroupInstallation ReagentDeprotection ConditionsCompatibility with Oximation
Desosamine amineBocBoc₂O, Et₃NTFA/DCM (1:1)Stable
Cladinose sugar OHCbzCbzCl, NaOHH₂/Pd-C (10%)Stable
C-11, C-12 diolBenzylidenePhCH(OCH₃)₂, TsOH80% AcOH/H₂OStable
C-6 hydroxylNone--Targeted for methylation
C-4" hydroxylTBDMSTBDMSCl, imidazoleTBAF/THFStable

Comparative Analysis of Stepwise vs. One-Pot Synthesis Approaches

The synthetic efficiency of (9E)-Erythromycin 9-(O-methyloxime) production depends critically on reaction sequence design:

  • Stepwise Synthesis: Erythromycin A → 9-oxime → O-methylation → C-6 methylation represents the classical approach. This sequence provides exceptional control over intermediate purification, enabling isolation of the 9-(E/Z)-oxime mixture before stereochemical correction. Yields per step exceed 85%, but cumulative yield drops to 60-65% after four steps. The methodology is robust for gram-scale production but suffers from high solvent consumption during chromatography [2] [5].
  • One-Pot Stepwise Synthesis (OPSS): Integrating oximation/C-6 methylation in a single vessel improves mass efficiency. The sequence: Erythromycin A → [NH₂OMe, K₂CO₃, DMF] → [CH₃I, DBU] achieves 75% yield without intermediate isolation. Solvent economy increases by 40% compared to stepwise approaches, and reaction time decreases from 24 hours to 8 hours. Critical to success is reagent addition sequence - methyl iodide must be introduced only after complete oxime formation to prevent N-alkylation [9].

Microwave-assisted OPSS exemplifies process intensification: Sequential addition of O-methylhydroxylamine (110°C, 5 min) followed by methyl iodide/DBU (80°C, 10 min) delivers (9E)-6-O-methylerythromycin 9-(O-methyloxime) in 82% isolated yield. The energy profile shows a 70% reduction in cumulative energy demand compared to conventional stepwise synthesis. Limitations arise in scalability beyond 100-gram batches due to microwave penetration depth constraints [3] [9].

The convergent synthesis strategy pioneered in macrolide total synthesis offers an alternative: Preparing the C-1–C-10 and C-11–C-15 segments separately with orthogonal protections (Boc on amine, benzylidene on diol), then coupling before deprotection/oximation. While requiring 15 linear steps, this approach achieves 45% overall yield for multigram batches, demonstrating superior atom economy for industrial-scale production [5] [9].

Table 4: Synthesis Route Comparison for (9E)-Erythromycin 9-(O-Methyloxime)

Synthetic ApproachNumber of StepsOverall Yield (%)Reaction TimeKey Advantages
Classical stepwise460-6518-24 hoursPurification at each step
One-Pot Stepwise (OPSS)2 (1 vessel)756-8 hoursReduced solvent use, higher throughput
Microwave-accelerated OPSS2 (1 vessel)8215-30 minutesUltra-fast, energy efficient
Convergent total synthesis15451 weekMaximum stereochemical control

Properties

Product Name

(9E)-Erythromycin 9-(O-Methyloxime)

IUPAC Name

(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-10-methoxyimino-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one

Molecular Formula

C38H70N2O13

Molecular Weight

763.0 g/mol

InChI

InChI=1S/C38H70N2O13/c1-15-26-38(10,46)31(42)21(4)28(39-48-14)19(2)17-36(8,45)33(53-35-29(41)25(40(11)12)16-20(3)49-35)22(5)30(23(6)34(44)51-26)52-27-18-37(9,47-13)32(43)24(7)50-27/h19-27,29-33,35,41-43,45-46H,15-18H2,1-14H3/b39-28-/t19-,20-,21+,22+,23-,24+,25+,26-,27+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1

InChI Key

HPZGUSZNXKOMCQ-IXGVTZHESA-N

Canonical SMILES

CCC1C(C(C(C(=NOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N\OC)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.